molecular formula C24H17N3O5 B6486108 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide CAS No. 6189-52-2

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide

Cat. No.: B6486108
CAS No.: 6189-52-2
M. Wt: 427.4 g/mol
InChI Key: BCNHUEPDZZRLDC-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a chromenopyridine moiety, and a benzamide structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Chromenopyridine Moiety: This involves the condensation of suitable starting materials, such as 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine, through a series of reactions including cyclization and oxidation.

    Coupling of the Benzamide Group: The final step involves the coupling of the benzamide group with the previously synthesized intermediates. This can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or chromenopyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions due to its unique structure.

    Chemical Biology: The compound serves as a tool for chemical biology studies, including target identification and validation.

    Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dioxopyrrolidin-1-yl)-benzoic acid: Shares the pyrrolidinone and benzamide structures but lacks the chromenopyridine moiety.

    2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Contains the pyrrolidinone ring but differs in the rest of the structure.

Uniqueness

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O5/c1-13-12-18(25-22-16-4-2-3-5-17(16)32-24(31)21(13)22)26-23(30)14-6-8-15(9-7-14)27-19(28)10-11-20(27)29/h2-9,12H,10-11H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNHUEPDZZRLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30411448
Record name F0614-0106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6189-52-2
Record name F0614-0106
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30411448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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